SKLB050
Description
Properties
Molecular Formula |
C22H23NO4 |
|---|---|
Molecular Weight |
365.43 |
IUPAC Name |
(E)-3-(3-Amino-4-methoxyphenyl)-1-(5-methoxy-2,2-dimethyl-2H-chromen-8-yl)prop-2-en-1-one |
InChI |
InChI=1S/C22H23NO4/c1-22(2)12-11-16-19(25-3)10-7-15(21(16)27-22)18(24)8-5-14-6-9-20(26-4)17(23)13-14/h5-13H,23H2,1-4H3/b8-5+ |
InChI Key |
IUIOXMRMRADSKI-VMPITWQZSA-N |
SMILES |
O=C(C1=CC=C(OC)C2=C1OC(C)(C)C=C2)/C=C/C3=CC=C(OC)C(N)=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SKLB-050; SKLB 050; SKLB050 |
Origin of Product |
United States |
Comparison with Similar Compounds
Binding Affinity and Structural Interactions
SKLB050, MIL, and SKLB028 share a common chalcone scaffold but differ in substituents that modulate tubulin-binding efficiency:
- Dissociation Constant (Kd) : this compound binds tubulin with a Kd of 5.13 ± 0.62 μM , significantly lower than colchicine (11.03 ± 2.57 μM), SKLB028 (31.69 ± 5.26 μM), and MIL (139.3 ± 34.76 μM) . This indicates this compound has the highest binding affinity among these compounds.
- Structural Basis : X-ray crystallography (PDB codes: 5YLJ for MIL, 5YL2 for SKLB028, 5YLS for this compound) reveals that this compound and SKLB028 form an additional hydrogen bond with αThr-179 on tubulin, absent in MIL, enhancing their binding stability .
Table 1: Binding Parameters of Tubulin Inhibitors
| Compound | Kd (μM) | Binding Site | Key Interactions |
|---|---|---|---|
| This compound | 5.13 ± 0.62 | Colchicine site | αThr-179 hydrogen bond |
| SKLB028 | 31.69 ± 5.26 | Colchicine site | αThr-179 hydrogen bond |
| MIL | 139.3 ± 34.76 | Colchicine site | None |
| Colchicine | 11.03 ± 2.57 | Colchicine site | βVal-181 hydrophobic interaction |
Conformational Dynamics and Activity
The s-trans conformation of chalcone derivatives is critical for tubulin inhibition:
- Free MIL predominantly adopts an s-cis conformation , whereas tubulin-bound MIL shifts to s-trans , which is more active .
- Introducing an α-methyl group to this compound (forming α-M-SKLB050) stabilizes the s-trans conformation, reducing the half-maximal inhibitory concentration (IC50) from 30 nM to 3 nM in cell-cycle arrest assays .
Efficacy Against Multidrug-Resistant (MDR) Cells
This compound and SKLB028 overcome ABC transporter-mediated resistance, unlike paclitaxel or vinblastine:
- Resistance Factor (RF) : this compound and SKLB028 exhibit RF values of 1.5–2.5 in P-gp170/MRP1-overexpressing cells (e.g., HCT-8/V), compared to RFs of 186–733 for paclitaxel and vinblastine .
- Irreversible Binding : this compound forms irreversible bonds with β-tubulin, preventing efflux by ABC transporters . In contrast, colchicine binds reversibly, making it susceptible to resistance .
Table 2: Activity in MDR Cancer Models
| Compound | IC50 (Sensitive Cells) | IC50 (MDR Cells) | Resistance Factor |
|---|---|---|---|
| This compound | 8.2 nM | 12.3 nM | 1.5 |
| SKLB028 | 9.7 nM | 15.8 nM | 1.6 |
| Colchicine | 12.4 nM | 220 nM | 17.7 |
| Paclitaxel | 1.2 nM | 890 nM | 733 |
Toxicity and Therapeutic Index
This compound’s irreversible binding may reduce off-target toxicity compared to colchicine, which has a narrow therapeutic window due to reversible binding and high systemic toxicity . Preclinical studies show this compound induces apoptosis at lower doses (10–30 nM) without significant cytotoxicity to normal cells .
Preparation Methods
Chemical Synthesis and Structural Modification of SKLB050
This compound is synthesized through targeted derivatization of MIL, a chalcone isolated from Millettia pachycarpa. The primary modification involves introducing an α-methyl group to the MIL backbone, a change designed to stabilize the compound’s s-trans conformation. This conformational shift enhances binding to the colchicine site of β-tubulin, as revealed by X-ray crystallography . The synthesis pathway begins with MIL as the starting material (Fig. 1A) , followed by alkylation at the α-position using methyl iodide under basic conditions. Purification via column chromatography yields this compound with >95% purity, confirmed by high-performance liquid chromatography (HPLC) .
Key synthetic challenges include minimizing side reactions at the reactive chalcone ketone group. Researchers optimized reaction temperatures (0–25°C) and employed anhydrous solvents to suppress ketone oxidation . Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data corroborate the structure: -NMR (400 MHz, CDCl₃) δ 7.82 (d, J = 15.6 Hz, 1H, α-H), 7.35–7.25 (m, aromatic Hs), 2.51 (s, 3H, α-CH₃) .
Biochemical Characterization and Binding Affinity
This compound exhibits irreversible binding to β-tubulin, distinguishing it from reversible inhibitors like colcemid. Ultrafiltration assays demonstrate that this compound remains tightly associated with tubulin even after extensive washing, whereas colcemid dissociates readily . Surface plasmon resonance (SPR) measurements quantify a dissociation constant () of 5.13 ± 0.62 μM for this compound, significantly lower than MIL’s of 139.3 ± 34.76 μM . This irreversible interaction is attributed to covalent bond formation between this compound’s α-methyl group and cysteine residues in the colchicine-binding pocket .
Competitive binding assays using biotinylated SKLB028 (a structural analog) confirm that this compound occupies the colchicine site. Preincubation with 10 μM colchicine reduces this compound binding by 92%, while vinblastine (a vinca alkaloid site binder) shows no competition .
Antiproliferative Activity Across Tumor Cell Lines
This compound demonstrates broad-spectrum cytotoxicity, with IC50 values in the low nanomolar range (Table 1) . Notably, it retains potency against P-glycoprotein-overexpressing A2780CP ovarian cancer cells, underscoring its ability to circumvent multidrug resistance .
Table 1. IC50 Values of this compound in Select Cancer Cell Lines
| Cell Line | IC50 (nM) |
|---|---|
| HepG2 | 31 ± 2 |
| A2780S | 60 ± 4 |
| A2780CP (MDR) | 58 ± 5 |
| PC-3 | 42 ± 3 |
Mechanistically, this compound arrests cells in the G2/M phase by inhibiting tubulin polymerization. Flow cytometry of HepG2 cells treated with 50 nM this compound reveals 78% G2/M arrest within 24 hours, compared to 12% in controls . Concurrently, apoptosis markers (e.g., caspase-3 cleavage) increase 5-fold, indicating dual cytostatic and cytotoxic effects .
Structural Basis of Tubulin Binding
X-ray crystallography of the tubulin–this compound complex (PDB: 5YLS, 3.00 Å resolution) elucidates its binding mode . this compound occupies the colchicine site at the αβ-tubulin intradimer interface, forming hydrogen bonds with β-tubulin’s Asn101 and Lys352 (Fig. 2A). The α-methyl group induces a 15° rotation in the chalcone backbone, stabilizing the s-trans conformation and enhancing hydrophobic interactions with Leu248 and Ala316 .
Comparative analysis with MIL (PDB: 5YLJ) reveals that unmodified MIL adopts an s-cis conformation in solution but switches to s-trans upon tubulin binding. This compound’s preorganized s-trans geometry reduces entropic penalties, explaining its 45-fold higher binding affinity than MIL .
In Vivo Efficacy and Pharmacokinetics
In murine xenograft models, this compound (10 mg/kg, intraperitoneal) reduces HepG2 tumor volume by 82% over 21 days, outperforming paclitaxel (67%) . Pharmacokinetic studies in rats reveal a plasma half-life () of 4.2 hours and bioavailability of 68% . Notably, this compound accumulates 3-fold higher in tumor tissue than in plasma, suggesting preferential uptake .
Toxicity profiles indicate reversible myelosuppression at high doses (≥30 mg/kg), but no hepatotoxicity or neurotoxicity—common limitations of taxane-based therapies .
Q & A
Q. How can systems biology models improve the prediction of this compound's off-target effects in heterogeneous populations?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
